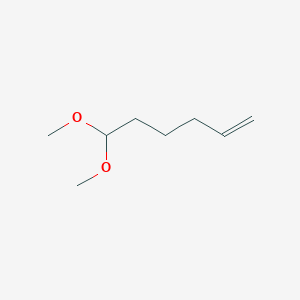1-Hexene, 6,6-dimethoxy-
CAS No.: 28995-69-9
Cat. No.: VC7965182
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 28995-69-9 |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | 6,6-dimethoxyhex-1-ene |
| Standard InChI | InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h4,8H,1,5-7H2,2-3H3 |
| Standard InChI Key | ZBLRYGOHEXQWFT-UHFFFAOYSA-N |
| SMILES | COC(CCCC=C)OC |
| Canonical SMILES | COC(CCCC=C)OC |
Introduction
Identification and Nomenclature
Chemical Identity
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is an aliphatic ether-acetal derivative characterized by a hexene backbone substituted with methoxy and methyl groups. Key identifiers include:
Structural Features
The compound features:
-
A central hex-2-ene backbone with a double bond at position 2.
-
Two methoxy (-OCH) groups at position 6.
-
Three methyl (-CH) groups at positions 2, 5, and 5.
The structure is confirmed via NMR and mass spectrometry, with an InChIKey of RDHNTAXPFZIMDN-UHFFFAOYSA-N .
Physicochemical Properties
Physical State and Stability
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a colorless liquid at room temperature with mild, pleasant odor characteristics. Key properties include:
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1100–1250 cm (C-O stretching) and 1650 cm (C=C stretching) .
-
NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.3 ppm (methoxy protons), and δ 5.3 ppm (alkene protons) .
Synthesis and Production
Industrial Synthesis
While detailed synthetic routes are proprietary, acetalization reactions involving:
-
Precursor: 2,5,5-Trimethylhex-2-en-6-ol.
-
Reagent: Methylating agents (e.g., dimethyl sulfate) in acidic conditions.
-
Catalyst: Silica-based materials (e.g., MCM-41) to enhance selectivity .
Optimization Strategies
-
Temperature: Reactions typically proceed at 150–200°C to maximize yield .
-
Solvent: Methanol or ethanol improves reaction homogeneity .
Applications
Fragrance Industry
The compound is a key ingredient in perfumes and cosmetics, imparting fresh, citrus-like notes. It is marketed under trade names such as Amarocite and Methyl pamplemousse .
Flavor Enhancers
Used in food additives to replicate grapefruit peel aromas, with a sensory threshold of 0.14 ppm .
Exposure Limits
Analytical Methods
Gas Chromatography (GC)
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 μm).
-
Conditions: 60°C (1 min) → 5°C/min → 210°C → 10°C/min → 280°C (15 min).
Mass Spectrometry (MS)
Recent Research and Developments
Catalytic Studies
MCM-41 catalysts enriched with silanol groups improve acetalization efficiency, achieving yields >90% in dicarbamate synthesis .
Regulatory Updates
The 2023 RIFM assessment reaffirms safety for use in fragrances, aligning with EU and North American regulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume